BChE Inhibitory Potency: 52‑Fold Improvement Over the Initial Screening Hit S21‑1001 Confirms Scaffold Optimizability
The 4‑benzylpiperazinequinoline derivative S21‑1011 (eqBChE IC₅₀ = 0.059 ± 0.006 μM; hBChE IC₅₀ = 0.162 ± 0.069 μM) achieved a 52‑fold improvement in potency for eqBChE and a 10.4‑fold improvement for hBChE relative to its direct structural predecessor S21‑1001 (eqBChE IC₅₀ = 3.06 ± 1.79 μM; hBChE IC₅₀ = 1.68 ± 1.15 μM), both evaluated under identical enzymatic assay conditions [1]. This head‑to‑head SAR progression demonstrates that the 4‑(4‑benzylpiperazino)quinoline scaffold is amenable to rational, quantitative potency optimization through substituent variation.
| Evidence Dimension | BChE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | eqBChE IC₅₀ = 0.059 ± 0.006 μM; hBChE IC₅₀ = 0.162 ± 0.069 μM (S21‑1011) |
| Comparator Or Baseline | eqBChE IC₅₀ = 3.06 ± 1.79 μM; hBChE IC₅₀ = 1.68 ± 1.15 μM (S21‑1001) |
| Quantified Difference | 52‑fold (eqBChE); 10.4‑fold (hBChE) improvement |
| Conditions | In vitro enzymatic inhibition assay; eqBChE and hBChE isoforms; same study, same laboratory |
Why This Matters
A scaffold that supports >50‑fold potency gains through iterative medicinal chemistry is a superior starting point for lead optimization programs compared to scaffolds with flat or narrow SAR.
- [1] Chen Y, Zhang W, Li Q, et al. Discovery of 4-benzylpiperazinequinoline BChE inhibitor that suppresses neuroinflammation for the treatment of Alzheimer's disease. Eur J Med Chem. 2024;272:116463. View Source
